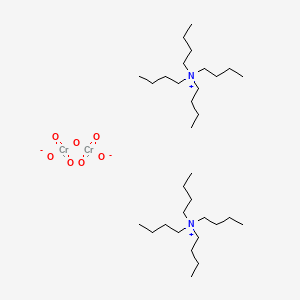

dioxido(dioxo)chromium;bis(tetrabutylazanium)

描述

Historical Context and Evolution of Chromium(VI) Reagents in Organic Synthesis

The use of chromium(VI) compounds as oxidizing agents in organic synthesis has a long and storied history. derpharmachemica.com Early reagents were often harsh and lacked selectivity. For instance, solutions of chromium trioxide (CrO₃) in aqueous sulfuric acid, known as the Jones reagent, were powerful oxidants but were often too aggressive for sensitive substrates and required acidic conditions. wikipedia.orglnigchrm.in

The quest for milder and more selective reagents led to significant developments. derpharmachemica.com In the mid-20th century, the Sarett reagent, a complex of chromium trioxide and pyridine, was introduced for the oxidation of steroidal alcohols. wikipedia.orgderpharmachemica.com This was followed by the Collins reagent, which utilized the same chromium trioxide-pyridine complex but in dichloromethane (B109758), offering improved handling and solubility. wikipedia.orglnigchrm.in

A major breakthrough came with the development of pyridinium-based salts. Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) became immensely popular in synthetic labs. researchgate.netwikipedia.org These reagents offered greater selectivity, were easier to handle, and were soluble in various organic solvents. wikipedia.orgresearchgate.net For example, PCC could selectively oxidize primary alcohols to aldehydes, stopping the reaction at that stage without significant over-oxidation to carboxylic acids, a common issue with stronger, aqueous oxidants. libretexts.org This evolution from harsh, inorganic oxidants to more sophisticated, soluble complexes set the stage for the development of reagents like Bis(tetrabutylammonium) dichromate, which offer even greater control and milder reaction conditions. derpharmachemica.com

Significance of Quaternary Ammonium (B1175870) Dichromates in Enabling Organic Transformations

The introduction of quaternary ammonium cations as counterions for the dichromate oxidant marked a significant advancement in synthetic methodology. tandfonline.com Compounds like Bis(tetrabutylammonium) dichromate are part of a broader class known as phase-transfer catalysts (PTCs). wikipedia.org The core principle behind their efficacy is the ability of the large, lipophilic quaternary ammonium cation to carry the inorganic dichromate anion from an aqueous phase or a solid state into an organic solvent where the substrate is dissolved. wikipedia.orggrowingscience.com

This enhanced solubility in non-polar organic solvents like dichloromethane allows oxidations to be performed under neutral, aprotic conditions. sigmaaldrich.comtandfonline.com This is a stark contrast to traditional dichromate oxidations which necessitate strong acidic environments. chemguide.co.uklibretexts.org The ability to work in a neutral medium is crucial when dealing with molecules that contain acid-sensitive functional groups, which would otherwise be degraded or rearranged under classical oxidation conditions. lnigchrm.in

The use of quaternary ammonium dichromates, therefore, provides chemists with a tool for selective oxidation with high yields, while preserving the integrity of other functional groups within a complex molecule. tandfonline.comgrowingscience.com This has made them valuable reagents in multi-step syntheses where functional group compatibility is paramount.

Scope and Research Trajectories for Bis(tetrabutylammonium) Dichromate (BTBAD) in Advanced Synthetic Methodologies

Bis(tetrabutylammonium) dichromate (BTBAD) has proven to be a versatile and mild oxidizing agent for a range of organic transformations. sigmaaldrich.comsigmaaldrich.com Its primary application is the selective oxidation of alcohols. Research has shown that BTBAD is particularly effective for the oxidation of benzylic and allylic alcohols to their corresponding aldehydes and ketones in high yields. tandfonline.com Saturated alcohols like 1-decanol (B1670082) are oxidized much more slowly, demonstrating the reagent's selectivity. tandfonline.com

Beyond alcohol oxidation, the scope of BTBAD extends to other synthetic applications. It has been employed as a reagent for the preparation of nitrophenol derivatives and quinones under aprotic conditions. sigmaaldrich.comsigmaaldrich.com Another notable application is the conversion of oximes back into their parent carbonyl compounds, a useful transformation in protecting group chemistry. sigmaaldrich.comsigmaaldrich.com This reaction can often be accelerated using microwave irradiation. sigmaaldrich.com

Current and future research trajectories focus on expanding the synthetic utility of BTBAD. This includes its use as a catalyst precursor. For instance, it has been investigated as a precursor for the catalytic gas-phase dehydration of acetic acid to produce ketene, an important industrial intermediate. sigmaaldrich.comsigmaaldrich.com Further research explores its role in material science for the synthesis of advanced materials like conducting polymers and nanomaterials. chemimpex.com The stability, selectivity, and ease of handling of BTBAD ensure its continued exploration in the development of novel and efficient synthetic methodologies. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of Bis(tetrabutylammonium) dichromate

| Property | Value |

| CAS Number | 56660-19-6 sigmaaldrich.com |

| Molecular Formula | C₃₂H₇₂Cr₂N₂O₇ nih.gov |

| Molecular Weight | 700.92 g/mol sigmaaldrich.comnih.gov |

| Appearance | Light yellow to brown crystalline powder tcichemicals.comfishersci.com |

| Melting Point | 139-143 °C sigmaaldrich.com |

Table 2: Oxidation of Various Alcohols using Bis(tetrabutylammonium) dichromate (BTBAD) in Refluxing Chloroform (B151607)

This table presents data from a study on the oxidation of hydroxy compounds using BTBAD. The reactions were typically carried out by refluxing the substrate with BTBAD in chloroform.

| Substrate | Product | Reaction Time (h) | Yield (%) |

| Benzyl (B1604629) alcohol | Benzaldehyde | 3 | 90 |

| 1-Phenylethanol | Acetophenone | 4 | 85 |

| Cinnamyl alcohol | Cinnamaldehyde | 5 | 80 |

| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 3 | 84 |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 5 | 80 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 4 | 86 |

| Geraniol | Geranial | 5 | 78 |

| Nerol | Neral | 5 | 82 |

| Farnesol | Farnesal | 5 | 80 |

Data sourced from Santaniello and Ferraboschi (1980). tandfonline.com

Structure

3D Structure of Parent

属性

IUPAC Name |

dioxido(dioxo)chromium;tetrabutylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H36N.Cr.4O/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h2*5-16H2,1-4H3;;;;;/q2*+1;;;;2*-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQUOQAMKSRLDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-][Cr](=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H72CrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56660-19-6 | |

| Record name | Tetrabutylammonium, salt with chromic acid (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056660196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium, salt with chromic acid (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Protocols for Bis Tetrabutylammonium Dichromate

Established Synthetic Routes to Bis(tetrabutylammonium) Dichromate

The most commonly employed and straightforward synthesis of bis(tetrabutylammonium) dichromate involves a metathesis reaction between an inorganic dichromate salt and a tetra-n-butylammonium salt in an aqueous medium. A typical and effective procedure utilizes the reaction of potassium dichromate with tetra-n-butylammonium bromide.

In this procedure, a concentrated aqueous solution of potassium dichromate is added to a saturated aqueous solution of tetra-n-butylammonium bromide. The underlying principle of this synthesis is the phase-transfer of the dichromate anion from the aqueous phase to an organic phase, facilitated by the large, lipophilic tetrabutylammonium (B224687) cation. Although the final product has good solubility in many organic solvents, it is significantly less soluble in water than the reactant salts, which allows for its precipitation from the aqueous reaction mixture. This precipitation drives the reaction to completion.

A representative experimental protocol is as follows: A concentrated aqueous solution of potassium dichromate is prepared and subsequently added to a saturated aqueous solution of tetra-n-butylammonium bromide. The resulting mixture is stirred, leading to the formation of a precipitate of bis(tetrabutylammonium) dichromate. This solid product can then be isolated from the reaction mixture by filtration. This method is known to produce a high yield of the desired product.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving a high yield and purity of bis(tetrabutylammonium) dichromate is contingent on the careful control of several reaction parameters. While the fundamental synthetic route is robust, optimization of these conditions can significantly enhance the quality and quantity of the final product.

Reactant Stoichiometry: The stoichiometry of the reactants is a critical factor. A molar ratio of two equivalents of tetra-n-butylammonium bromide to one equivalent of potassium dichromate is theoretically required to ensure the complete conversion of the dichromate salt. Using a slight excess of the tetrabutylammonium salt can help to maximize the precipitation of the product.

Concentration of Reactant Solutions: The use of concentrated or saturated aqueous solutions of the reactants is crucial for maximizing the precipitation of the less soluble bis(tetrabutylammonium) dichromate. This high concentration of ions in the solution promotes the formation of the product and its subsequent removal from the aqueous phase, thereby shifting the equilibrium of the reaction towards the product side.

Temperature: The reaction is typically carried out at room temperature. While slight variations in temperature may not drastically affect the reaction, significant deviations could influence the solubility of the reactants and the product, potentially impacting the yield and the rate of precipitation.

Purification: To achieve high purity, the crude product obtained after filtration should be washed and potentially recrystallized. Washing the filtered solid with cold water helps to remove any unreacted water-soluble starting materials and by-products. For further purification, recrystallization from a suitable solvent system, such as a mixture of dichloromethane (B109758) and ether, can be employed to obtain a product with a high degree of purity, often exceeding 99%. The choice of recrystallization solvent is critical to ensure good recovery of the purified compound.

Table 1: Key Parameters for Optimizing the Synthesis of Bis(tetrabutylammonium) Dichromate

| Parameter | Recommended Condition | Rationale |

| Reactant Ratio | 2:1 (Tetrabutylammonium Bromide : Potassium Dichromate) | Ensures complete reaction of the dichromate salt. |

| Solvent | Water | Allows for the dissolution of inorganic starting materials and precipitation of the organic-soluble product. |

| Concentration | Saturated or concentrated solutions | Maximizes the yield of the precipitated product. |

| Temperature | Room temperature | Generally sufficient for the reaction to proceed efficiently. |

| Purification | Washing with cold water, Recrystallization (e.g., from dichloromethane/ether) | Removes impurities and enhances the purity of the final product. |

Considerations for Reproducibility and Scalability in Laboratory Synthesis

Ensuring the reproducibility and scalability of the synthesis of bis(tetrabutylammonium) dichromate from a laboratory setting to a larger scale requires careful attention to several practical aspects.

Reproducibility: To ensure consistent results between batches, it is imperative to precisely control the reaction parameters outlined in the optimization section. This includes the exact molar ratios of reactants, the concentration of the solutions, the reaction temperature, and the stirring rate and duration. The quality and purity of the starting materials, particularly the potassium dichromate and tetra-n-butylammonium bromide, are also crucial for obtaining reproducible yields and product quality. Any variation in these parameters can lead to inconsistencies in the outcome of the synthesis.

Scalability: While the synthesis is relatively straightforward on a small laboratory scale, scaling up the production presents several challenges.

Heat Management: Although the reaction is not highly exothermic, on a larger scale, even a small amount of heat generated can become significant and may affect the solubility and stability of the product. Adequate cooling and temperature control mechanisms may be necessary.

Mixing: Efficient mixing of the reactant solutions becomes more challenging in larger reaction vessels. Inadequate mixing can lead to localized concentration gradients, resulting in incomplete reaction and reduced yield. The use of appropriate stirring equipment is essential to ensure homogeneity.

Filtration and Drying: Handling larger quantities of the precipitated product requires appropriate filtration and drying equipment. The efficiency of washing the solid to remove impurities also needs to be considered on a larger scale. The drying process must be carefully controlled to avoid decomposition of the product.

Material Handling: The handling of larger quantities of chromium-containing compounds necessitates stringent safety protocols due to their potential toxicity.

Purification at Scale: Recrystallization, while effective for purification at a laboratory scale, can be a bottleneck when scaling up. The volume of solvents required increases significantly, and the process of crystallization and filtration of large quantities of material can be cumbersome. Alternative purification methods may need to be explored for large-scale production to ensure both efficiency and economic viability.

Advanced Spectroscopic and Structural Elucidation of Bis Tetrabutylammonium Dichromate

Vibrational Spectroscopy (FT-IR, Raman) for Dichromate Anion and Cationic Moiety Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed insights into the molecular structure of Bis(tetrabutylammonium) dichromate. These methods are instrumental in identifying the characteristic vibrational modes of both the dichromate anion (Cr₂O₇²⁻) and the tetrabutylammonium (B224687) cation (N(C₄H₉)₄⁺).

The FT-IR spectrum of Bis(tetrabutylammonium) dichromate, typically recorded using a KBr pellet, showcases distinct absorption bands corresponding to the different functional groups present in the compound. nih.gov Similarly, FT-Raman spectroscopy complements the FT-IR data, offering a comprehensive vibrational analysis. nih.gov The spectra are characterized by vibrations of the dichromate anion and the tetrabutylammonium cation.

For the tetrabutylammonium cation, characteristic C-H stretching and bending vibrations are observed. The IR spectrum of a related compound, tetrabutylammonium bromide, shows prominent peaks that can be used for comparison. researchgate.net The dichromate anion exhibits characteristic Cr-O stretching and bending modes. These include symmetric and asymmetric stretches of the terminal CrO₃ groups and the bridging Cr-O-Cr bond.

A representative summary of the key vibrational frequencies is provided in the table below.

Interactive Table 1: Vibrational Frequencies of Bis(tetrabutylammonium) dichromate

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| C-H Stretching | 2800-3000 | Tetrabutylammonium cation |

| C-H Bending | 1300-1500 | Tetrabutylammonium cation |

| Asymmetric CrO₃ Stretching | 900-1000 | Dichromate anion |

| Symmetric CrO₃ Stretching | 850-950 | Dichromate anion |

| Cr-O-Cr Stretching | 700-800 | Dichromate anion |

Nuclear Magnetic Resonance Spectroscopy (NMR) for Tetrabutylammonium Cation Characterization in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of the tetrabutylammonium cation in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the butyl chains.

The ¹H NMR spectrum of the tetrabutylammonium cation typically displays four distinct signals corresponding to the four non-equivalent methylene (B1212753) and methyl groups in the butyl chains. The chemical shifts of these protons are influenced by their proximity to the positively charged nitrogen atom.

Similarly, the ¹³C NMR spectrum shows characteristic signals for the carbon atoms of the butyl groups. The chemical shifts provide insight into the carbon framework of the cation.

The table below summarizes typical NMR data for the tetrabutylammonium cation. While specific data for the dichromate salt is not detailed in the provided search results, data from similar tetrabutylammonium salts serves as a reliable reference. apolloscientific.co.uknist.gov

Interactive Table 2: Typical NMR Data for the Tetrabutylammonium Cation

| Nucleus | Proton/Carbon Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | α-CH₂ (N-CH₂) | 3.2 - 3.4 |

| ¹H | β-CH₂ | 1.5 - 1.7 |

| ¹H | γ-CH₂ | 1.3 - 1.5 |

| ¹H | δ-CH₃ | 0.9 - 1.0 |

| ¹³C | α-C | ~58 |

| ¹³C | β-C | ~24 |

| ¹³C | γ-C | ~20 |

Electronic Absorption Spectroscopy (UV-Vis) for Chromium(VI) Chromophore Investigation

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, is employed to investigate the electronic transitions within the chromium(VI) chromophore of the dichromate anion. The UV-Vis spectrum of Bis(tetrabutylammonium) dichromate is characterized by strong absorption bands that are indicative of the Cr(VI) species. sigmaaldrich.com

The dichromate ion in solution typically exhibits two main absorption bands in the UV-Vis region. These bands arise from ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a non-bonding orbital of an oxygen ligand to an empty d-orbital of the chromium atom.

The positions and intensities of these absorption maxima are sensitive to the solvent environment and the nature of the cation. For Bis(tetrabutylammonium) dichromate, the large, non-polarizing tetrabutylammonium cation has a minimal effect on the electronic structure of the dichromate anion in solution.

Interactive Table 3: Characteristic UV-Vis Absorption Bands for the Dichromate Anion

| Transition | Approximate Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|---|

| LMCT Band 1 | ~260-280 nm | High |

X-ray Diffraction Studies for Solid-State Crystal Structure and Intermolecular Interactions

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing valuable information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice of Bis(tetrabutylammonium) dichromate. nih.gov

While a specific crystal structure determination for Bis(tetrabutylammonium) dichromate was not found in the search results, the structures of related tetrabutylammonium salts provide a model for the expected arrangement. nih.gov In these structures, the large, bulky tetrabutylammonium cations pack around the anionic species. The cation typically adopts a tetrahedral geometry around the central nitrogen atom. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis of Chromium Species in Reaction Products

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of elements within a material. In the context of reactions involving Bis(tetrabutylammonium) dichromate, XPS is crucial for analyzing the oxidation state of chromium in the resulting products. sigmaaldrich.comfishersci.com

The binding energy of the Cr 2p core level electrons is characteristic of the oxidation state of chromium. For the starting material, Bis(tetrabutylammonium) dichromate, the chromium is in the +6 oxidation state. After a chemical reaction where it acts as an oxidizing agent, the chromium is typically reduced to a lower oxidation state, such as Cr(III). surfacesciencewestern.com

By analyzing the Cr 2p region of the XPS spectrum of the reaction product, one can identify the presence of different chromium species. The Cr 2p spectrum for Cr(VI) species like dichromate will have a characteristic binding energy and may exhibit satellite features. In contrast, Cr(III) species will show a shift in the main Cr 2p peaks to lower binding energies. This allows for the quantitative determination of the different chromium oxidation states present in the product mixture. surfacesciencewestern.com

Interactive Table 4: Typical Cr 2p Binding Energies for Different Oxidation States

| Chromium Species | Oxidation State | Approximate Cr 2p₃/₂ Binding Energy (eV) |

|---|---|---|

| Cr(VI) (e.g., in Dichromate) | +6 | ~579 - 581 |

Reactivity and Applications of Bis Tetrabutylammonium Dichromate in Organic Synthesis

Oxidation of Alcohols to Carbonyl Compounds

The conversion of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. Bis(tetrabutylammonium) dichromate (TBAD) serves as an effective reagent for this purpose, particularly for the oxidation of activated alcohols such as allylic and benzylic types. Its utility stems from its ability to function under neutral conditions, often in refluxing dichloromethane (B109758), providing a mild alternative to acidic chromium reagents which can cause unwanted side reactions.

A key challenge in the oxidation of primary alcohols is preventing over-oxidation to the corresponding carboxylic acid. Research by Santaniello and Ferraboschi demonstrated that bis(tetrabutylammonium) dichromate can selectively oxidize activated primary alcohols to aldehydes in high yields. The reaction, typically carried out in refluxing dichloromethane, is efficient for benzylic and allylic alcohols. The neutral character of the reagent is crucial for this selectivity, avoiding the acidic conditions that often promote further oxidation.

The table below summarizes the findings for the selective oxidation of various primary alcohols to their respective aldehydes.

| Substrate (Primary Alcohol) | Product (Aldehyde) | Reaction Time (min) | Yield (%) |

| Benzyl (B1604629) alcohol | Benzaldehyde | 15 | 90 |

| Cinnamyl alcohol | Cinnamaldehyde | 15 | 90 |

| Geraniol | Geranial | 60 | 90 |

Data compiled from research by Santaniello and Ferraboschi.

The oxidation of secondary alcohols to ketones is a more straightforward transformation that does not carry the risk of over-oxidation. Bis(tetrabutylammonium) dichromate proves to be a highly efficient reagent for this conversion, again showing excellent results for activated systems. The reactions are generally rapid and produce the corresponding ketones in high yields under neutral conditions.

The efficiency of this method is highlighted in the following table, which details the oxidation of representative secondary alcohols.

| Substrate (Secondary Alcohol) | Product (Ketone) | Reaction Time (min) | Yield (%) |

| 1-Phenylethanol | Acetophenone | 15 | 95 |

| Benzhydrol | Benzophenone | 15 | 95 |

| 4-Cholesten-3β-ol | 4-Cholesten-3-one | 60 | 85 |

Data compiled from research by Santaniello and Ferraboschi.

A significant advantage of certain oxidizing agents is their ability to selectively oxidize one functional group in the presence of another. Bis(tetrabutylammonium) dichromate exhibits notable chemoselectivity, particularly in its preference for oxidizing activated alcohols. Comprehensive reviews of organic functional group transformations indicate that bis(tetrabutylammonium) dichromate shows good selectivity for the oxidation of benzylic alcohols over non-activated aliphatic alcohols. This allows for the targeted conversion of a benzylic hydroxyl group to a carbonyl group while leaving a simple primary or secondary aliphatic alcohol intact within the same molecule. This selectivity is attributed to the increased reactivity of the benzylic position and the mild, neutral conditions under which the reagent operates, minimizing non-specific oxidation.

Conversion of Oximes to Carbonyl Compounds

Oximes are stable derivatives of aldehydes and ketones, frequently used for their protection, purification, and characterization. The regeneration of the parent carbonyl compound from the oxime, a process known as deoximation, is therefore a crucial step in many synthetic pathways. Bis(tetrabutylammonium) dichromate has been identified as an effective reagent for this transformation.

The cleavage of oximes to regenerate carbonyl compounds can be efficiently achieved using bis(tetrabutylammonium) dichromate under aprotic conditions. This method avoids the often harsh hydrolytic conditions (strong acids or bases) that can damage sensitive functional groups elsewhere in the molecule. The use of an aprotic solvent like acetonitrile (B52724) or chloroform (B151607) provides a neutral and mild environment for the reaction. This oxidative cleavage is generally clean and provides the desired aldehydes and ketones in good to excellent yields without the formation of significant side products. The methodology is suitable for a wide range of aldoximes and ketoximes.

To enhance reaction rates and improve efficiency, microwave-assisted organic synthesis has been applied to the deoximation reaction. Bis(tetrabutylammonium) dichromate is reported to be a suitable reagent for the conversion of oximes to their corresponding carbonyl compounds under microwave irradiation. sigmaaldrich.comsigmaaldrich.com This methodology often leads to a significant reduction in reaction times, sometimes from hours to mere minutes, while maintaining high product yields. The process can frequently be carried out under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. While this application is noted in chemical supplier literature, detailed, peer-reviewed studies providing extensive data tables on substrates, yields, and specific microwave parameters for this particular reagent were not prevalent in the searched literature. sigmaaldrich.comsigmaaldrich.comresearchgate.net

Preparation of Phenolic Derivatives and Quinones

Bis(tetrabutylammonium) dichromate (TBAD) has proven to be an effective reagent for the synthesis of nitrophenols and quinones in neutral, aprotic environments. These reactions are significant as the products are key intermediates in the manufacturing of dyes, pharmaceuticals, and other fine chemicals.

A mild and selective method for the mononitration of phenolic compounds has been developed using sodium nitrite (B80452) in the presence of bis(tetrabutylammonium) dichromate. derpharmachemica.com This process offers high yields of nitrophenols under neutral and aprotic conditions, providing a significant advantage over traditional methods that employ corrosive and environmentally hazardous mixed acids. derpharmachemica.com The reaction is typically carried out in dichloromethane under reflux conditions. derpharmachemica.comderpharmachemica.com

The efficiency of this method is demonstrated by the nitration of various phenolic compounds. For instance, the reaction of phenol (B47542) with sodium nitrite and TBAD results in the formation of p-nitrophenol and o-nitrophenol. derpharmachemica.com The reaction conditions and yields for the nitration of several phenolic compounds are summarized in the table below.

| Phenolic Compound | Product(s) | Yield (%) |

| Phenol | p-Nitrophenol, o-Nitrophenol | 80 (40% each) |

| 4-Chlorophenol | 4-Chloro-2-nitrophenol | 90 |

| 2-Chlorophenol | 2-Chloro-4-nitrophenol, 2-Chloro-6-nitrophenol | 85 (45%, 40%) |

| 4-Methylphenol | 4-Methyl-2-nitrophenol | 95 |

| 2-Methylphenol | 2-Methyl-4-nitrophenol, 2-Methyl-6-nitrophenol | 90 (50%, 40%) |

| 1-Naphthol | 1-Naphthol-2,4-dinitrophenol | 80 |

| 2-Naphthol | 2-Naphthol-1-nitrophenol | 90 |

Table 1: Nitration of phenolic compounds using NaNO₂ in the presence of TBAD in CH₂Cl₂ under reflux conditions. derpharmachemica.com

Bis(tetrabutylammonium) dichromate is also a highly effective oxidizing agent for the conversion of hydroquinones to their corresponding quinones. derpharmachemica.comderpharmachemica.com This transformation is rapid and proceeds with high yields in dichloromethane. derpharmachemica.com For example, hydroquinone (B1673460) is readily oxidized to p-benzoquinone. derpharmachemica.com

The reaction conditions and yields for the oxidation of various hydroquinones are presented below.

| Substrate | Product | Time (min) | Yield (%) |

| Hydroquinone | p-Benzoquinone | 5 | 95 |

| 2-Methylhydroquinone | 2-Methyl-1,4-benzoquinone | 5 | 95 |

| 2,5-Di-tert-butylhydroquinone | 2,5-Di-tert-butyl-1,4-benzoquinone | 15 | 90 |

| Catechol | o-Benzoquinone | 10 | 90 |

Table 2: Oxidation of hydroquinones to quinones with TBAD in CH₂Cl₂. derpharmachemica.com

Other Oxidative Transformations Mediated by Bis(tetrabutylammonium) Dichromate

The utility of bis(tetrabutylammonium) dichromate extends to other oxidative reactions, including the transformation of hydrocarbons and its potential application in polymer chemistry.

While specific details on the oxidation of alkyl halides by bis(tetrabutylammonium) dichromate are not extensively documented in the reviewed literature, its application in the oxidation of hydrocarbons, particularly polynuclear aromatic hydrocarbons, has been described. wikipedia.org The reagent facilitates the conversion of these hydrocarbons to quinones, a reaction of significant synthetic utility. wikipedia.org This process is typically carried out in a two-phase system, where the substrate is in an organic solvent and is treated with aqueous acidic dichromate in the presence of a phase-transfer agent, a role the tetrabutylammonium (B224687) cation can play. wikipedia.org

Bis(tetrabutylammonium) dichromate is listed as a crosslinking agent. wikipedia.orgsigmaaldrich.com Crosslinking agents are crucial molecules in polymer chemistry that create chemical bonds between polymer chains, leading to the formation of a three-dimensional network structure. researchgate.net This process enhances the rigidity, strength, and thermal stability of the resulting material. researchgate.net However, specific research findings or detailed examples of the application of bis(tetrabutylammonium) dichromate in polymer crosslinking were not found in the reviewed literature.

Comparative Reactivity Studies with Other Chromium(VI) Oxidants in Nonaqueous Media

Chromium(VI) reagents are a cornerstone of organic oxidation chemistry, with pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) being two of the most well-known examples. researchgate.netacsgcipr.orgorganic-chemistry.org These reagents, like bis(tetrabutylammonium) dichromate, are soluble in organic solvents and offer greater selectivity compared to aqueous chromium(VI) reagents like Jones reagent. researchgate.net

PCC and PDC are known for their ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, with minimal over-oxidation to carboxylic acids, especially when water is excluded from the reaction medium. wikipedia.orgorganic-chemistry.org The reactivity of these pyridinium-based reagents is influenced by their acidity, with PDC being less acidic than PCC, making it more suitable for acid-sensitive substrates. organic-chemistry.org

While bis(tetrabutylammonium) dichromate is described as a mild oxidizing agent, sigmaaldrich.com a direct, detailed comparative study of its reactivity against PCC and PDC in nonaqueous media under identical conditions was not available in the reviewed scientific literature. Such studies would be invaluable for chemists to select the most appropriate reagent for a specific synthetic transformation based on factors like selectivity, reaction rate, and substrate compatibility. General reviews on chromium(VI) oxidants provide a broad overview of the capabilities of various reagents but often lack the specific side-by-side comparisons needed for nuanced decision-making in a laboratory setting. derpharmachemica.comresearchgate.net

Mechanistic Investigations of Bis Tetrabutylammonium Dichromate Mediated Reactions

Elucidation of Reaction Pathways in Aprotic and Protic Solvent Systems

The solvent system plays a pivotal role in dictating the reaction pathway and the final products in oxidations mediated by bis(tetrabutylammonium) dichromate (TBAD). The compound's utility stems largely from its solubility in aprotic organic solvents, which allows for reactions under mild and neutral conditions. sigmaaldrich.com

In aprotic solvents such as dichloromethane (B109758) or chloroform (B151607), TBAD is a mild and selective oxidizing agent. sigmaaldrich.com For primary alcohols, the oxidation typically terminates at the aldehyde stage. This selectivity is a key advantage of carrying out the reaction in a non-aqueous environment. The generally accepted mechanism involves the formation of a chromate (B82759) ester intermediate. In the absence of water, the aldehyde product, once formed, is less susceptible to further oxidation to a carboxylic acid because it does not readily form a hydrate (B1144303), which is the reactive intermediate for the second oxidation step. chemguide.co.uklibretexts.org Similarly, TBAD has been effectively used for the preparation of quinones from hydroquinones and for the nitration of phenolic compounds under aprotic conditions. sigmaaldrich.com

In contrast, in protic solvent systems , particularly aqueous acidic solutions, the oxidizing power of the dichromate ion is enhanced. chemguide.co.uklibretexts.org When primary alcohols are oxidized with dichromate in the presence of water and acid, the reaction often proceeds past the aldehyde stage to yield a carboxylic acid. chemistrysteps.comstudymind.co.ukvarsitytutors.com This occurs because the initially formed aldehyde is in equilibrium with its hydrate form (a geminal diol), which is readily oxidized by the chromate species. chemistrysteps.com Secondary alcohols are oxidized to ketones in both solvent systems, as ketones are generally stable to further oxidation under these conditions. libretexts.orgstudymind.co.uk

The choice of solvent, therefore, allows for the controlled oxidation of alcohols, enabling chemists to selectively target either the aldehyde or the carboxylic acid from a primary alcohol, a distinction crucial in multi-step organic synthesis.

Role of the Tetrabutylammonium (B224687) Counterion in Influencing Reaction Kinetics and Selectivity

The tetrabutylammonium ([NBu₄]⁺) counterion is not merely a spectator in reactions involving bis(tetrabutylammonium) dichromate; it is fundamental to the reagent's unique reactivity and solubility. wikipedia.orgrsc.org Its primary role is to act as a phase-transfer catalyst, enabling the inorganic dichromate anion to be soluble in nonpolar, aprotic organic solvents. wikipedia.orgnih.gov

This solubilization has profound effects on reaction kinetics and selectivity:

Enhanced Reactivity in Organic Media: By bringing the dichromate oxidant into the organic phase where the organic substrate resides, the tetrabutylammonium cation dramatically increases the rate of reaction compared to heterogeneous mixtures of water-soluble dichromate salts (e.g., K₂Cr₂O₇) and organic substrates. nih.gov

Mild and Selective Reactions: The use of aprotic solvents, made possible by the TBA cation, prevents the further oxidation of primary alcohols to carboxylic acids, thus enhancing selectivity for the aldehyde product. sigmaaldrich.com This is a direct consequence of the cation enabling a change in the reaction medium.

Ionic Liquid Properties: In some cases, molten tetrabutylammonium salts can act as ionic liquids, providing a solvent-free medium for organic transformations, which can influence reaction rates and product yields. nih.govtandfonline.com

The bulky and lipophilic nature of the four butyl groups shields the positive charge on the nitrogen atom, creating a large, non-coordinating cation that forms a loose ion pair with the dichromate anion. This facilitates the anion's reactivity in the non-polar solvent.

Table 1: Influence of the Tetrabutylammonium (TBA) Counterion

| Feature | Role of TBA Counterion | Consequence on Reaction |

| Solubility | Acts as a phase-transfer agent, solubilizing the dichromate anion in organic solvents. wikipedia.orgnih.gov | Enables homogeneous reactions in aprotic media. |

| Kinetics | Increases effective concentration of the oxidant in the organic phase. nih.gov | Accelerates reaction rates compared to heterogeneous systems. |

| Selectivity | Allows for reactions in non-aqueous media. sigmaaldrich.com | Prevents over-oxidation of primary alcohols to carboxylic acids. |

| Mechanism | Forms a lipophilic ion pair with the dichromate anion. rsc.org | Facilitates the interaction between the oxidant and organic substrate. |

Identification and Characterization of Reactive Intermediates

The oxidation of alcohols by chromium(VI) reagents, including TBAD, proceeds through well-characterized reactive intermediates. The central intermediate in this process is a chromate ester . wikipedia.orglibretexts.orgresearchgate.net

The formation and decomposition of this intermediate can be described in the following steps:

Formation of the Chromate Ester: The reaction is initiated by the attack of the alcohol's hydroxyl group on the chromium(VI) center of the oxidant. This is followed by a proton transfer, leading to the formation of the chromate ester and the elimination of a water molecule (in aqueous acid) or through a related pathway in aprotic media. libretexts.orgtruman.edu

Decomposition of the Intermediate: This is the rate-determining step of the oxidation. researchgate.nettruman.edu The chromate ester undergoes decomposition, typically via an E2-like elimination pathway. A base (which can be a solvent molecule or another species in the mixture) removes the proton from the carbon bearing the oxygen atom (the α-carbon). Simultaneously, the C-H bond breaks, and the electrons move to form a carbon-oxygen double bond, while the O-Cr bond cleaves, with the electrons moving to the chromium center. libretexts.orglibretexts.org

This concerted process results in the formation of the carbonyl compound (aldehyde or ketone), and a reduced chromium species, typically Cr(IV). libretexts.orgtruman.edu The Cr(IV) species is unstable and subsequently undergoes further reactions to ultimately yield the thermodynamically stable Cr(III) ion, which is observed as a green color in solution. chemguide.co.ukyoutube.com The implication of the chromate ester as the key intermediate is strongly supported by kinetic studies, including the observation of significant kinetic isotope effects. wikipedia.org

Kinetic Isotope Effects and Linear Free Energy Relationships in Oxidation Processes

Kinetic isotope effects (KIE) and linear free-energy relationships (LFER) are powerful tools used to probe the mechanisms of chemical reactions, including oxidations involving TBAD.

Kinetic Isotope Effect (KIE): The KIE is the ratio of the rate constant of a reaction with a light isotope (kₗ) to that with a heavy isotope (kₕ). In the context of alcohol oxidation, this typically involves comparing the rate of oxidation of an alcohol with that of its α-deuterated analogue (where the hydrogen on the carbon attached to the -OH group is replaced by deuterium). A significant primary KIE (typically kH/kD > 2) is observed for alcohol oxidations by Cr(VI) reagents. wikipedia.orgrsc.org This indicates that the cleavage of the α-C-H bond is part of the slow, rate-determining step of the reaction. wikipedia.org This finding provides strong evidence for the proposed mechanism involving the decomposition of a chromate ester intermediate, where this specific C-H bond is broken. researchgate.net

Linear Free Energy Relationships (LFER): LFERs, such as the Hammett equation, relate reaction rates to the electronic properties of substituents on the reactants. For the oxidation of a series of substituted benzyl (B1604629) alcohols, a Hammett plot of log(k/k₀) versus the substituent constant (σ) can provide insight into the charge development in the transition state. A study on the oxidation of substituted benzyl alcohols with a related Cr(VI)-quinoline compound yielded a negative Hammett reaction constant (ρ = -0.69). koreascience.kr A negative ρ value signifies that the reaction is accelerated by electron-donating substituents. This suggests that there is a buildup of positive charge at the benzylic carbon in the transition state, which is consistent with a mechanism involving hydride transfer from the carbon to the chromium oxidant. koreascience.kr

Table 2: Mechanistic Probes in Cr(VI) Oxidations

| Mechanistic Probe | Observation | Interpretation |

| Kinetic Isotope Effect (KIE) | Significant primary KIE (kH/kD > 2) for α-deuterated alcohols. wikipedia.orgrsc.org | α-C-H bond cleavage occurs in the rate-determining step. researchgate.net |

| Linear Free Energy Relationship (LFER) | Negative Hammett ρ value for substituted benzyl alcohols. koreascience.kr | Buildup of positive charge at the α-carbon in the transition state; consistent with hydride transfer. |

Electrochemical Reduction Pathways of Bis(tetrabutylammonium) Dichromate

The electrochemical reduction of the dichromate anion (Cr₂O₇²⁻), the active component of TBAD, can be investigated using techniques like cyclic voltammetry (CV). These studies provide insight into the electron transfer processes that the ion can undergo. The large tetrabutylammonium cation serves as the supporting electrolyte in non-aqueous solutions, defining the electrochemical window. acs.orgethernet.edu.et

In both aqueous and non-aqueous media, the reduction of Cr(VI) is a complex, multi-step process involving several electron transfers and intermediate chromium oxidation states. electrochemsci.orgresearchgate.net

Stepwise Reduction: Cyclic voltammetry studies of Cr(VI) and Cr(III) species show a series of reduction and oxidation peaks. The reduction of Cr(VI) does not occur in a single step to Cr(0). Instead, it proceeds through stable or quasi-stable intermediate oxidation states. In deep eutectic solvents, for example, the reduction of Cr(III) is shown to occur in two steps: Cr(III) → Cr(II), followed by Cr(II) → Cr(0). electrochemsci.org A similar stepwise reduction is expected for Cr(VI), likely involving Cr(V), Cr(IV), and Cr(III) intermediates.

Influence of Medium: The exact potentials at which these reductions occur are highly dependent on the solvent, the pH (in protic media), and the nature of the electrode. universiteitleiden.nlekb.eg In non-aqueous solvents like acetonitrile (B52724) or DMSO, the absence of protons leads to different reduction pathways compared to aqueous solutions. dtic.milresearchgate.net

Formation of Films: The reduction of chromate can lead to the formation of a passivating film of reduced chromium oxides or hydroxides (e.g., Cr(OH)₃ or Cr₂O₃) on the electrode surface. researchgate.net This film can interfere with subsequent electrochemical processes.

The cyclic voltammogram of TBAD in an aprotic solvent would be expected to show an irreversible reduction wave corresponding to the initial reduction of the Cr(VI) species. The potential of this wave would provide information about the energy required for the first electron transfer to the dichromate anion in that specific medium.

Theoretical and Computational Chemistry Studies of Bis Tetrabutylammonium Dichromate

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of bis(tetrabutylammonium) dichromate. While specific DFT studies on this exact compound are not extensively documented in publicly available literature, the electronic structure of its constituent ions, the tetrabutylammonium (B224687) cation ([N(C₄H₉)₄]⁺) and the dichromate anion ([Cr₂O₇]²⁻), can be analyzed based on well-established principles and computational studies of related systems.

The dichromate anion is the electronically active component, responsible for the compound's color and oxidizing properties. wikipedia.orgtaylorandfrancis.com DFT calculations on the dichromate anion reveal a complex network of molecular orbitals. The highest occupied molecular orbitals (HOMOs) are predominantly located on the oxygen atoms, while the lowest unoccupied molecular orbitals (LUMOs) are centered on the chromium atoms. This distribution is key to understanding its reactivity. The energy gap between the HOMO and LUMO is a critical factor in determining the molecule's stability and the energy required for electronic excitation.

The reactivity of bis(tetrabutylammonium) dichromate as an oxidizing agent is rooted in the electronic structure of the dichromate anion. wikipedia.orgsigmaaldrich.com The chromium atoms are in a +6 oxidation state, making them strong electron acceptors. wikipedia.orgtaylorandfrancis.com DFT can be employed to model the electron affinity of the dichromate anion, providing a quantitative measure of its oxidizing strength. uci.edu Furthermore, DFT calculations can elucidate the mechanism of redox reactions by mapping the electron density changes as the dichromate ion is reduced to Cr(III). acs.org

Table 1: Calculated Properties of Dichromate Anion from DFT Studies (Note: This table represents typical data that would be obtained from DFT calculations on the dichromate anion, based on general knowledge and related studies, as specific literature on bis(tetrabutylammonium) dichromate is scarce.)

| Property | Calculated Value/Description | Significance |

| HOMO-LUMO Gap | Typically in the visible region | Determines the color and electronic stability of the compound. |

| Electron Affinity | High positive value | Indicates strong oxidizing potential. uci.edu |

| Mulliken Charges | Negative charge localized on oxygen atoms, positive charge on chromium atoms | Reveals the electrophilic nature of the chromium centers. |

| Vibrational Frequencies | Characteristic Cr-O stretching and bending modes | Can be correlated with experimental IR and Raman spectra for structural confirmation. researchgate.net |

Molecular Dynamics Simulations for Solution Behavior, Ion Pairing, and Solvent Effects

In aqueous solutions, MD simulations show that the large, hydrophobic tetrabutylammonium cations have a significant influence on the water structure. rsc.org These cations are not well-solvated in the traditional sense; instead, they tend to promote the formation of "iceberg-like" clathrate structures of water molecules around their nonpolar butyl chains. aip.org This structuring of the solvent can influence the solubility and reactivity of the salt.

Ion pairing is a crucial aspect of the solution behavior of ionic compounds. MD simulations of tetrabutylammonium halides reveal that the large cation and the anion can form contact ion pairs, solvent-shared ion pairs, and exist as free ions. mdpi.com The extent of ion pairing depends on the concentration of the salt and the nature of the solvent. In the case of bis(tetrabutylammonium) dichromate, the large dichromate anion would also be expected to form ion pairs with the tetrabutylammonium cations. These simulations can quantify the degree of ion pairing and the average distance between the ions.

Solvent effects are critical to understanding the chemical behavior of bis(tetrabutylammonium) dichromate. MD simulations can model the compound in various solvents, from polar protic solvents like water to nonpolar aprotic solvents. The simulations can predict how the solvent influences the dissociation of the salt, the conformation of the flexible butyl chains of the cation, and the accessibility of the dichromate anion for reaction. For instance, in nonpolar solvents, ion pairing would be significantly more pronounced, which could affect the compound's oxidizing strength.

Table 2: Insights from Molecular Dynamics Simulations of Tetrabutylammonium Salts (Note: This table is based on findings from MD simulations of tetrabutylammonium halides and provides expected behaviors for the dichromate salt.)

| Phenomenon | Key Findings from MD Simulations | Relevance to Bis(tetrabutylammonium) Dichromate |

| Cation Hydration | Tetrabutylammonium cation is poorly hydrated due to its hydrophobic nature, leading to water structuring. rsc.orgaip.org | Influences solubility and interaction with other species in aqueous solution. |

| Ion Pairing | Formation of contact and solvent-separated ion pairs is observed, with the extent depending on concentration. mdpi.com | Affects the effective concentration of free dichromate ions and thus its reactivity. |

| Interfacial Behavior | Tetrabutylammonium cations tend to accumulate at interfaces, such as the air-water interface. aip.orgaip.org | Important for applications where surface activity is relevant. |

| Cation Conformation | The butyl chains of the cation are flexible and can adopt various conformations. rsc.orgresearchgate.net | The conformational ensemble can influence the packing in the solid state and interactions in solution. |

Prediction of Spectroscopic Signatures and Conformational Analysis for Structural Assignment

Computational methods are invaluable for predicting spectroscopic signatures and performing conformational analysis, which aids in the structural elucidation of molecules like bis(tetrabutylammonium) dichromate.

Spectroscopic Signatures: The characteristic orange color of bis(tetrabutylammonium) dichromate is due to electronic transitions within the dichromate anion. Time-dependent DFT (TD-DFT) is a computational technique used to predict UV-Vis absorption spectra. mdpi.comresearchgate.netlibretexts.org By calculating the energies of the electronic transitions and their corresponding oscillator strengths, TD-DFT can simulate the absorption spectrum. The primary transitions responsible for the color are ligand-to-metal charge transfer (LMCT) bands, where an electron is excited from a molecular orbital primarily on the oxygen ligands to one primarily on the chromium metal center. libretexts.org Comparing the predicted spectrum with the experimental one can validate the computational model and provide a detailed assignment of the observed absorption bands.

Conformational Analysis: The tetrabutylammonium cation possesses considerable conformational flexibility due to the rotation around the C-C and C-N single bonds of its four butyl chains. researchgate.net Computational methods can be used to explore the potential energy surface of the cation to identify its low-energy conformers. This is typically done by performing a systematic or stochastic conformational search. The results of such a search would reveal the preferred spatial arrangement of the butyl groups, which is often a compromise between minimizing steric hindrance and maximizing favorable intramolecular interactions. X-ray crystallography studies of tetrabutylammonium salts have shown that the cation can adopt various conformations in the solid state, including a cross-like shape. researchgate.net Computational conformational analysis can help to understand the factors that favor one conformation over another in different environments (gas phase, solution, or solid state).

Table 4: Predicted and Experimental Data for Structural Analysis (Note: This table combines expected computational predictions with known experimental data for bis(tetrabutylammonium) dichromate.)

| Analysis Type | Predicted/Experimental Data | Purpose |

| TD-DFT (UV-Vis) | Predicted λ_max values corresponding to LMCT bands. | To understand the origin of the compound's color and assign electronic transitions. mdpi.comlibretexts.org |

| Conformational Analysis | Identification of low-energy conformers of the tetrabutylammonium cation (e.g., cross-like, tetrahedral). researchgate.net | To understand the cation's shape and how it packs in the crystal lattice or behaves in solution. |

| ¹H and ¹³C NMR | Predicted chemical shifts for the tetrabutylammonium cation. | To aid in the interpretation of experimental NMR spectra for structural verification. nih.gov |

| IR Spectroscopy | Predicted vibrational frequencies for the dichromate anion and the cation. | To assign peaks in the experimental IR spectrum to specific molecular vibrations. nih.gov |

Advanced Topics and Future Directions in Bis Tetrabutylammonium Dichromate Research

Development of Supported or Immobilized Bis(tetrabutylammonium) Dichromate Systems for Heterogeneous Catalysis and Reagent Recovery

The transition from homogeneous to heterogeneous catalysis represents a significant step towards greener and more economical chemical processes. For chromium-based reagents like Bis(tetrabutylammonium) dichromate, immobilization on solid supports offers the dual benefits of simplified product purification and the potential for reagent recovery and reuse. Research in this area focuses on anchoring the dichromate salt onto various insoluble matrices.

Key Support Materials and Immobilization Strategies:

Inorganic Supports: Silica gel, alumina, and various clays (B1170129) are explored as robust supports. The high surface area and porous nature of these materials allow for effective loading of the oxidizing agent. Immobilization is typically achieved through physisorption or by modifying the support surface with functional groups that can ionically bind the tetrabutylammonium (B224687) dichromate complex.

Polymeric Supports: Ion-exchange resins and functionalized polymers offer a versatile platform for creating supported reagents. The polymer backbone can be tailored to optimize reagent loading, stability, and reactivity.

Implementation in Flow Chemistry for Enhanced Reaction Control and Efficiency

Flow chemistry, or continuous flow processing, is a modern approach to chemical synthesis that offers significant advantages over traditional batch methods, particularly for reactions that are highly exothermic or involve hazardous materials like chromium(VI) reagents. The implementation of Bis(tetrabutylammonium) dichromate in flow reactors is a promising area of research aimed at improving safety and reaction efficiency.

In a typical flow setup, solutions of the substrate and BTBADC are continuously pumped and mixed in a microreactor or a packed-bed reactor. The precise control over parameters such as temperature, pressure, and residence time allows for:

Enhanced Safety: The small reaction volume at any given moment minimizes the risks associated with the accumulation of heat and potentially explosive intermediates.

Improved Selectivity: Fine-tuning of reaction conditions can lead to higher selectivity towards the desired product, reducing the formation of byproducts.

Rapid Optimization: The automated nature of flow systems allows for rapid screening of various reaction parameters to quickly identify the optimal conditions.

Scalability: Scaling up a reaction is more straightforward in a flow system, often by simply running the reactor for a longer duration or by using parallel reactors.

The use of packed-bed reactors, where a solid-supported version of BTBADC could be employed, combines the benefits of flow chemistry with those of heterogeneous catalysis, creating a highly efficient and contained system for oxidation reactions.

Environmental Chemical Research Pertaining to Chromium Speciation and Remediation Methodologies in Synthetic Processes

The environmental impact of chromium-based reagents is a major concern, primarily due to the high toxicity and carcinogenicity of hexavalent chromium (Cr(VI)). acsgcipr.orgacsgcipr.org Research in this domain focuses on understanding the fate of chromium in synthetic processes and developing effective remediation strategies.

Chromium Speciation: The toxicity of chromium is highly dependent on its oxidation state. brooksapplied.com Cr(VI), the form present in BTBADC, is mobile and highly toxic. In contrast, trivalent chromium (Cr(III)) is significantly less toxic, less mobile, and is even considered an essential trace element. brooksapplied.comorganic-chemistry.org During an oxidation reaction, Cr(VI) is reduced. The final oxidation state of the chromium by-product is critical. Most chromium-based oxidations result in the formation of Cr(III) or Cr(IV) species. youtube.com However, any unreacted Cr(VI) reagent poses an environmental risk. The speciation is influenced by factors like pH and the presence of other reducing or oxidizing agents in the waste stream. tandfonline.com

Remediation Methodologies: The primary goal of remediation is the conversion of any residual Cr(VI) to the less harmful Cr(III) state. frontiersin.orgenviroforensics.com This process is known as chemical reduction.

| Remediation Strategy | Description | Key Advantages |

| Chemical Reduction | Involves adding a reducing agent to the waste stream to convert Cr(VI) to Cr(III). Common reductants include sodium bisulfite, sodium metabisulfite, and iron(II) sulfate. frontiersin.orgresearchgate.net The resulting Cr(III) can then be precipitated as chromium(III) hydroxide (B78521) by adjusting the pH. | Simple, cost-effective, and can achieve high reduction efficiency. frontiersin.org |

| Adsorption | Utilizes materials like activated carbon, alumina, or pumice powder to adsorb chromium species from solution. tandfonline.com | Effective for removing low concentrations of chromium. Pumice has shown promise as a low-cost adsorbent for Cr(III). tandfonline.com |

| In-situ Chemical Reduction (ISCR) | For larger-scale contamination, injectable chemicals like Zero-Valent Iron (ZVI) can be used to create a reactive barrier that reduces mobile Cr(VI) to immobile Cr(III). enviroforensics.com | Transforms the contaminant into a less toxic and less mobile form directly in the environment. enviroforensics.com |

Research continues to focus on optimizing these methods to ensure the complete and efficient removal of hazardous chromium from laboratory and industrial effluents. tandfonline.comfrontiersin.org

Exploration of Sustainable Alternatives and Regeneration Strategies for Chromium Reagents in Oxidative Synthesis

The toxicity and environmental hazards associated with stoichiometric chromium(VI) oxidants have driven extensive research into greener alternatives and methods to minimize chromium use. acsgcipr.orgbeyondbenign.org

Sustainable Alternatives: A key goal of green chemistry is to replace hazardous reagents with more benign alternatives. mun.ca Several non-chromium-based oxidation systems have been developed.

Interactive Table: Comparison of Oxidizing Agents

Click to view comparison data

| Oxidizing System | Reagents | Advantages | Disadvantages |

| Chromium(VI) Reagents | BTBADC, PCC, Jones Reagent | High efficiency, predictable reactivity. researchgate.net | Highly toxic, carcinogenic, produces hazardous waste. acsgcipr.orgbeyondbenign.org |

| Molybdenum-Catalyzed Oxidation | Sodium molybdate, Hydrogen peroxide | Eliminates chromium, uses a greener oxidant (H₂O₂). beyondbenign.org | May require specific catalysts and conditions. |

| Manganese-Based Reagents | MnO₂, KMnO₄ | Less toxic than Cr(VI). mun.camun.ca | Can be less selective, potentially leading to over-oxidation. mun.ca |

| LiCl/H₂O₂ System | Lithium chloride, Hydrogen peroxide, Montmorillonite clay | Eliminates toxic metal waste, uses a green oxidant. mun.camun.ca | Can present challenges in product isolation. mun.camun.ca |

Regeneration Strategies: An alternative approach to outright replacement is to use the chromium reagent in catalytic amounts. This involves the use of a co-oxidant to continuously regenerate the active Cr(VI) species from the reduced chromium form in the reaction cycle.

Catalytic Chromium Systems: A catalytic amount of a Cr(VI) reagent (e.g., 1-2 mol%) can be used in conjunction with a stoichiometric amount of a less hazardous terminal oxidant, such as periodic acid (H₅IO₆). acsgcipr.orgorganic-chemistry.org The periodic acid re-oxidizes the Cr(III) or Cr(IV) by-product back to Cr(VI), allowing the catalytic cycle to continue. This strategy drastically reduces the amount of chromium waste generated.

These approaches, focusing on both replacement and reduction, are central to developing more sustainable synthetic methodologies for oxidation reactions.

Emerging Applications in Specialized Organic Synthesis and Interdisciplinary Chemical Science

While known as a powerful oxidizing agent, Bis(tetrabutylammonium) dichromate is also finding use in more specialized and interdisciplinary applications. chemimpex.com Its unique properties, such as its solubility in aprotic organic solvents, make it suitable for specific synthetic challenges. sigmaaldrich.comsigmaaldrich.com

Specialized Organic Synthesis:

Preparation of Nitrophenols and Quinones: BTBADC serves as a reagent for synthesizing nitrophenol derivatives and quinones under aprotic conditions. scientificlabs.comsigmaaldrich.com

Conversion of Oximes: It can efficiently convert oximes into their corresponding carbonyl compounds, a useful transformation in multi-step synthesis. This reaction can be enhanced using microwave irradiation. sigmaaldrich.comsigmaaldrich.com

Oxidative Cyclization: Like other chromium(VI) reagents, it has the potential to be used in oxidative cyclization reactions to form complex heterocyclic structures like tetrahydrofurans from olefinic alcohols. wikipedia.org

Interdisciplinary Applications:

Materials Science: The compound is used in research related to the synthesis of advanced materials. It can act as a crosslinking agent or an oxidant in the formation of conducting polymers and nanomaterials, which are crucial for developing new electronic and energy storage devices. chemimpex.com

Catalyst Precursor: BTBADC can be used as a precursor to generate catalysts for specific industrial processes, such as the gas-phase dehydration of acetic acid to produce ketene. scientificlabs.comsigmaaldrich.com

Analytical Chemistry: It is employed in the development of analytical methods for the detection and quantification of various organic compounds. chemimpex.com

These emerging roles highlight the versatility of Bis(tetrabutylammonium) dichromate beyond its traditional use as a simple oxidant, extending its relevance into materials science and advanced analytical techniques. chemimpex.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。